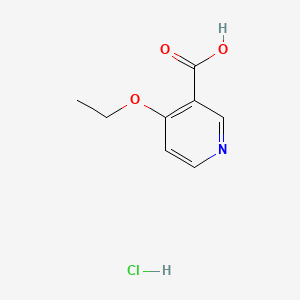

4-Ethoxypyridine-3-carboxylic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-ethoxypyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-2-12-7-3-4-9-5-6(7)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQSKVRQXKWNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704608 | |

| Record name | 4-Ethoxypyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-33-0 | |

| Record name | 3-Pyridinecarboxylic acid, 4-ethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10177-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxypyridine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Ethoxylation of Pyridine-3-Carboxylic Acid

The primary laboratory-scale synthesis route involves the ethoxylation of pyridine-3-carboxylic acid (nicotinic acid). This method leverages nucleophilic substitution to introduce the ethoxy group at the 4-position of the pyridine ring. The reaction is typically conducted under anhydrous conditions using sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) as a base to deprotonate the hydroxyl group of ethanol, generating the ethoxide ion (EtO⁻).

The ethoxide ion attacks the electrophilic 4-position of pyridine-3-carboxylic acid, facilitated by the electron-withdrawing effect of the carboxylic acid group. Subsequent protonation yields 4-ethoxypyridine-3-carboxylic acid. The hydrochloride salt is formed by treating the free base with concentrated hydrochloric acid (HCl) in a polar solvent such as ethanol or dichloromethane.

Representative Procedure:

-

Pyridine-3-carboxylic acid (10 mmol) is dissolved in anhydrous ethanol.

-

Sodium ethoxide (12 mmol) is added dropwise at 0°C under nitrogen atmosphere.

-

The mixture is refluxed at 80°C for 12 hours.

-

After cooling, the pH is adjusted to 2–3 using HCl, precipitating the hydrochloride salt.

-

The product is filtered, washed with cold ethanol, and recrystallized for purification.

Alternative Pathway: Halogen Displacement

An alternative approach involves the displacement of a halogen atom at the 4-position of a pyridine precursor. For example, 4-chloropyridine-3-carboxylic acid reacts with ethanol in the presence of a palladium catalyst (e.g., Pd/C) under hydrogen atmosphere. This method offers higher regioselectivity but requires specialized catalysts and elevated temperatures.

Key Reaction Conditions:

-

Solvent: Ethanol or tetrahydrofuran (THF).

Reaction Mechanisms and Optimization

Mechanistic Insights

The ethoxylation mechanism proceeds via a two-step process:

-

Deprotonation: Ethanol is deprotonated by a strong base (e.g., NaOEt), forming the ethoxide ion.

-

Nucleophilic Aromatic Substitution (NAS): The ethoxide ion attacks the electron-deficient 4-position of pyridine-3-carboxylic acid, facilitated by the meta-directing carboxylic acid group.

The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the ethoxide ion. Additionally, the use of polar aprotic solvents (e.g., dimethylformamide, DMF) enhances reaction rates by stabilizing ionic intermediates.

Yield Optimization Strategies

-

Temperature Control: Lower temperatures (0–5°C) during ethoxide addition minimize side reactions such as esterification.

-

Catalytic Additives: Pyridine or 4-dimethylaminopyridine (DMAP) accelerates acid chloride formation in related syntheses, though direct evidence for this compound is limited.

-

Purification Techniques: Flash chromatography (10–30% ethyl acetate in hexanes) or recrystallization from ethanol/water mixtures improves purity.

Industrial-Scale Production

Large-Scale Ethoxylation

Industrial synthesis prioritizes cost-effectiveness and scalability. Pyridine-3-carboxylic acid undergoes continuous ethoxylation in a plug-flow reactor, where reagents are mixed at high flow rates (50–100 L/min) and elevated pressures (2–5 bar). Key steps include:

-

Reagent Mixing: Pyridine-3-carboxylic acid and sodium ethoxide are fed into the reactor in a 1:1.2 molar ratio.

-

Reaction: Conducted at 100–120°C for 6–8 hours to ensure complete conversion.

-

Salt Formation: The crude product is treated with gaseous HCl in a crystallization tank, yielding >95% purity.

Analytical Characterization and Quality Control

Spectroscopic Analysis

-

NMR Spectroscopy:

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where it may be converted to various oxidized derivatives.

Reduction: Reduction reactions can convert it to more reduced forms, potentially altering its chemical properties.

Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-Ethoxypyridine-3-carboxylic acid hydrochloride is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of pyridine derivatives on various biological systems.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-Ethoxypyridine-3-carboxylic acid hydrochloride exerts its effects depends on its interaction with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Structural Analysis

- Pyridine vs. Pyrrolidine Rings : The target compound’s pyridine ring (6-membered, aromatic) contrasts with pyrrolidine derivatives (5-membered, saturated), affecting electronic properties and reactivity. Pyridines are more electron-deficient, favoring electrophilic substitutions, while pyrrolidines offer conformational flexibility .

- Substituent Effects : Ethoxy groups (electron-donating) enhance pyridine’s stability, whereas oxo or dichlorophenyl groups (electron-withdrawing) modulate reactivity in dihydropyridines and pyrrolidines .

- Salt Forms : Hydrochloride salts (e.g., 4-ethoxypyridine, ethyl 4-oxopyrrolidine) improve aqueous solubility and crystallinity compared to free acids or esters .

Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit higher water solubility. For example, ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride is more soluble than its non-salt analogs .

- Stability : Hydrochloride forms may enhance stability under acidic conditions, as seen in nicardipine hydrochloride’s acid resistance .

Biologische Aktivität

4-Ethoxypyridine-3-carboxylic acid hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

4-Ethoxypyridine-3-carboxylic acid hydrochloride features a pyridine ring substituted with an ethoxy group and a carboxylic acid moiety. Its structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of 4-Ethoxypyridine-3-carboxylic acid hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the ethoxy group enhances its lipophilicity, facilitating membrane permeability and subsequent cellular uptake.

Key Mechanisms Include:

- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes, potentially modulating metabolic pathways.

- Receptor Modulation: It may interact with neurotransmitter receptors, influencing synaptic transmission and signaling pathways.

Biological Activity Overview

Research indicates that 4-Ethoxypyridine-3-carboxylic acid hydrochloride exhibits several biological activities, including:

- Antimicrobial Activity: Studies have shown that the compound possesses antimicrobial properties against a range of pathogenic bacteria and fungi.

- Anti-inflammatory Effects: It has been observed to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Cytotoxicity: Preliminary studies indicate cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential.

Data Table: Biological Activities

Case Studies

-

Antimicrobial Efficacy Against Staphylococcus aureus :

A study evaluated the antimicrobial efficacy of 4-Ethoxypyridine-3-carboxylic acid hydrochloride against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections. -

Anti-inflammatory Activity :

In vitro experiments conducted on macrophage cell lines revealed that treatment with the compound reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 30%. This suggests a promising role in managing inflammatory conditions. -

Cytotoxic Effects on Cancer Cells :

A recent study investigated the cytotoxic effects of 4-Ethoxypyridine-3-carboxylic acid hydrochloride on HeLa cells. Results indicated an IC50 value of 25 µM, indicating substantial anticancer activity that warrants further exploration in preclinical models.

Research Findings

Recent findings have expanded our understanding of the biological activity associated with 4-Ethoxypyridine-3-carboxylic acid hydrochloride:

- Structure-Activity Relationship (SAR) studies suggest that modifications to the ethoxy group can enhance or diminish biological activity, indicating the importance of functional group positioning in drug design.

- In vivo studies are necessary to confirm the efficacy and safety profile observed in vitro, particularly regarding its potential use in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-ethoxypyridine-3-carboxylic acid hydrochloride?

- Methodological Answer : Synthesis typically involves esterification and hydrolysis steps. For example, analogous pyridinecarboxylate derivatives are synthesized via hydrolysis of 4-oxo-1,4-dihydropyridine intermediates followed by esterification with ethanol under acidic conditions . Optimize reaction parameters (e.g., solvent purity, temperature, catalyst concentration) to improve yield. Use HCl gas or concentrated HCl for hydrochlorination. Monitor intermediates via TLC or HPLC (retention time comparison to standards) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times to certified reference materials (CRMs) .

- Structural Confirmation : Employ - and -NMR to verify ethoxy and carboxylic acid groups. For hydrochloride confirmation, use FT-IR (broad O–H stretch at ~2500–3000 cm) and elemental analysis (Cl content) .

- Crystallinity : Perform X-ray diffraction (XRD) to analyze crystal packing, as seen in structurally similar pyridinecarboxylates .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer : Store in anhydrous conditions (desiccator with silica gel) at 2–8°C. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution in reactions. Avoid prolonged exposure to moisture or heat, which may degrade the hydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for degradation products?

- Methodological Answer :

- Hypothesis Testing : Compare LC-MS/MS fragmentation patterns of degradation products (e.g., under acidic/alkaline stress) to theoretical m/z values.

- Isolation : Use preparative HPLC to isolate impurities, then characterize via -NMR and high-resolution mass spectrometry (HRMS) .

- Case Study : In pyridine derivatives, unexpected peaks in NMR may arise from tautomerization; use variable-temperature NMR to confirm dynamic equilibria .

Q. What green chemistry approaches are viable for eco-friendly synthesis?

- Methodological Answer :

- Catalysts : Replace traditional acids with bio-derived catalysts (e.g., thiamine hydrochloride) in aqueous media to reduce toxicity .

- Solvent-Free Reactions : Explore microwave-assisted synthesis to minimize solvent use and enhance reaction efficiency.

- Waste Management : Neutralize acidic byproducts with biodegradable bases (e.g., sodium bicarbonate) and implement solvent recovery systems .

Q. How do supramolecular interactions influence the compound’s crystallinity and stability?

- Methodological Answer :

- Hydrogen Bonding : Analyze crystal structures (via CSD database) to identify bifurcated N–H⋯O interactions, which stabilize the lattice in pyridinecarboxylates .

- Salt Formation : Compare free base and hydrochloride forms using DSC/TGA to assess thermal stability differences. Hydrochloride salts often exhibit higher melting points due to ionic interactions .

Q. What strategies are effective for studying structure-activity relationships (SAR) in drug discovery?

- Methodological Answer :

- Derivatization : Synthesize analogs (e.g., ester/amide variants) and test in biochemical assays (e.g., enzyme inhibition). Use molecular docking to predict binding affinities to target proteins .

- In Vitro Models : Evaluate cytotoxicity in cell lines (e.g., HEK293) and correlate with logP values (measured via shake-flask method) to assess bioavailability .

Methodological Considerations

- Data Analysis : For conflicting kinetic data (e.g., reaction rates under varying pH), apply multivariate regression to identify dominant factors (e.g., protonation state of the pyridine nitrogen) .

- Safety Protocols : Follow OSHA guidelines for handling hydrochloride salts. Use fume hoods during synthesis and neutralize waste with 10% NaOH before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.